
1-(4-Bromo-3-fluorobenzyl)-4-isopropylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-Bromo-3-fluorobenzyl)-4-isopropylpiperazine" is a derivative of benzylpiperazine, a class of chemical compounds with various applications, including potential use as designer drugs. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzylpiperazine derivatives, which can offer insights into the general chemical behavior and properties of such compounds.
Synthesis Analysis
The synthesis of benzylpiperazine derivatives typically involves the use of commercially available starting materials and can be confirmed by methods such as gas chromatography-mass spectroscopy (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, the synthesis of 4-bromo-2,5-dimethoxybenzylpiperazine was confirmed using two-dimensional NMR correlations and by GC-MS after synthesis of two possible isomers . This suggests that similar synthetic routes and analytical techniques could be applied to the synthesis and confirmation of "1-(4-Bromo-3-fluorobenzyl)-4-isopropylpiperazine."
Molecular Structure Analysis
The molecular structure of benzylpiperazine derivatives can be elucidated using techniques such as NMR spectroscopy, as demonstrated in the identification of a new designer benzylpiperazine . Additionally, the differentiation between regioisomeric bromodimethoxy benzyl piperazines was achieved using attenuated total reflection infrared spectroscopy (FT-IR), which provides confirmatory data for structural analysis . These methods would likely be applicable for analyzing the molecular structure of "1-(4-Bromo-3-fluorobenzyl)-4-isopropylpiperazine."
Chemical Reactions Analysis
The reactivity of benzylpiperazine derivatives in various chemical reactions can be complex. For instance, the reactivity of 1-(2-bromobenzyl)-4-halopyrazoles in Pd-catalysed direct arylation was investigated, showing that conditions could be optimized to avoid cleavage of the pyrazolyl and benzyl C-halo bonds . This indicates that the bromobenzyl moiety in such compounds can participate in selective arylation reactions, which could be relevant for the chemical reactions of "1-(4-Bromo-3-fluorobenzyl)-4-isopropylpiperazine."
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylpiperazine derivatives can be characterized using various analytical techniques. The mass spectra of regioisomeric bromodimethoxy benzyl piperazines were evaluated using GC-MS, and their infrared spectra were analyzed using FT-IR . These techniques could be used to determine the physical and chemical properties of "1-(4-Bromo-3-fluorobenzyl)-4-isopropylpiperazine," such as its purity, stability, and functional group characteristics.
Applications De Recherche Scientifique
Synthesis of Related Compounds
A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, has been developed. This method involves bromination of 2-fluoroaniline and diazotization to generate the diazonium salt for coupling with benzene, highlighting techniques that could be relevant for synthesizing structurally similar compounds (Qiu et al., 2009).
Bioactive Diketopiperazines
Diketopiperazines (DKPs) show a wide range of bioactivities, including anti-tumor and neuroprotective effects. The review covers the structural modifications leading to these bioactivities, which may offer insights into functionalizing piperazine compounds for enhanced biological activity (Wang et al., 2013).
Enzymatic Treatment of Organic Pollutants
The use of enzymes, along with redox mediators, for the remediation of organic pollutants in wastewater demonstrates the potential for enzymatic approaches to degrade or transform recalcitrant compounds. This research might suggest pathways for the environmental detoxification or transformation of related chemical compounds (Husain & Husain, 2007).
Metallation of π-Deficient Heteroaromatic Compounds
A review on the metallation of π-deficient heterocyclic compounds, with a focus on the regioselectivity of 3-fluoropyridine metallation, illustrates the chemoselective reactions that could be applicable to the functionalization of similar heteroaromatic compounds (Marsais & Quéguiner, 1983).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(4-bromo-3-fluorophenyl)methyl]-4-propan-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrFN2/c1-11(2)18-7-5-17(6-8-18)10-12-3-4-13(15)14(16)9-12/h3-4,9,11H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRJOYXEPWWLCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CC(=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-fluorobenzyl)-4-isopropylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

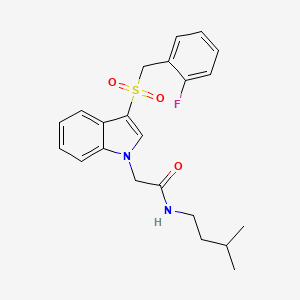
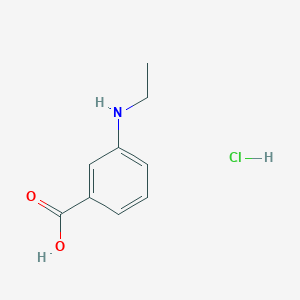
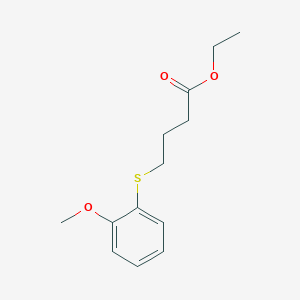
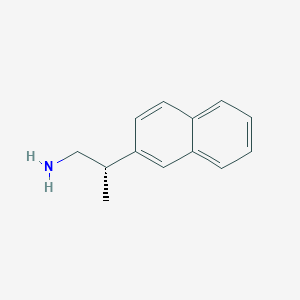

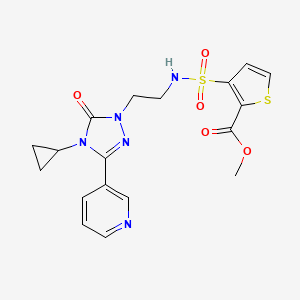

![N-[2-[(1S,2S,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]heptanyl]ethyl]prop-2-enamide](/img/structure/B2531262.png)
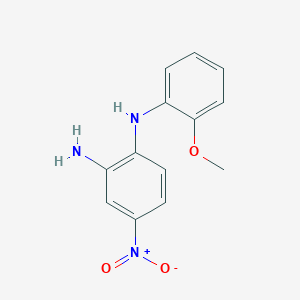
![4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2531264.png)

![N-(1-Cyanocycloheptyl)-2-[[5-(1,1-dioxothiolan-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2531266.png)
![Ethyl 2-[2-(2-amino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2531268.png)
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2531270.png)